molecular formula C23H19F3N4O2S B2632821 N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 1226449-02-0

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2632821
CAS No.: 1226449-02-0
M. Wt: 472.49
InChI Key: UIJDYHIUFMDEME-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 1226449-02-0) is a synthetic organic compound with a molecular formula of C23H19F3N4O2S and a molecular weight of 472.48 g/mol . This acetamide derivative features a complex structure incorporating key pharmacophores, including a 1,2-oxazole (isoxazole) ring and a 1H-imidazole core, which are often explored in medicinal chemistry and drug discovery research for their potential biological activities . The presence of the sulfanylacetamide linker and trifluoromethyl group suggests potential for investigating structure-activity relationships in various biochemical contexts. This product is offered with a guaranteed purity of 90% or higher and is available for research purposes in a range of quantities to suit laboratory-scale needs, from 2 mg to 100 mg . This chemical is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this product appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2S/c1-14-6-8-16(9-7-14)19-12-27-22(33-13-21(31)28-20-10-15(2)32-29-20)30(19)18-5-3-4-17(11-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJDYHIUFMDEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and imidazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include:

    Oxidizing agents: To introduce oxygen atoms into the ring structures.

    Reducing agents: To reduce any intermediate compounds.

    Catalysts: Such as palladium or copper catalysts to facilitate coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen atoms or form new functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Anticancer Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide has been investigated for its potential as an anticancer agent. The compound's structure suggests it may interact with specific biological targets involved in tumor growth and proliferation.

Mechanism of Action:
The compound is believed to act as a tyrosine kinase inhibitor, similar to other imidazole derivatives that have shown efficacy against various cancers, including chronic myeloid leukemia (CML) and solid tumors. Its ability to inhibit specific kinases can disrupt signaling pathways essential for cancer cell survival and proliferation.

Case Studies

Several studies have highlighted the effectiveness of compounds with similar structures in preclinical models:

  • Ponatinib : A related compound that has demonstrated potent activity against BCR-ABL mutations in CML. Its mechanism involves binding to the active conformation of the enzyme, which is crucial for overcoming resistance to first-line therapies like imatinib .
  • Alpelisib : Another example of a tyrosine kinase inhibitor that targets the PI3K pathway in cancer cells. This compound has been shown to suppress tumor growth in xenograft models by inhibiting downstream signaling .

Structure-Activity Relationship (SAR)

The structural components of this compound suggest a promising SAR profile:

  • The presence of the oxazole ring may enhance bioactivity and solubility.
  • The imidazole moiety is known for its role in biological activity against various targets, including kinases.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural Analogues with High Similarity ()

The compound shares high structural similarity with several analogs (similarity scores >0.85):

Compound Name Similarity Score Key Structural Differences
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 0.94 Chloro substituent; sulfonamide linkage
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide 0.91 Propanamide chain; chloro group
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid 0.89 Propanoic acid substituent; sulfonamide linkage

Key Observations :

  • The propanoic acid analog (0.89 similarity) introduces hydrophilicity, likely altering pharmacokinetics (e.g., solubility, membrane permeability) .

Imidazole-Based Antitumor Derivatives ()

Compounds with trifluoromethyl-substituted imidazole cores, such as N-{3-fluoro-4-[(2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy)phenyl}acetamide (7a), demonstrate antitumor activity against BGC823 gastric carcinoma cells (66.86–63.60% inhibition at 100 μg). The target compound’s 3-(trifluoromethyl)phenyl group mirrors this design, suggesting shared mechanisms like Raf kinase inhibition. However, the sulfanyl-acetamide linkage in the target compound may enhance binding flexibility compared to acyl urea derivatives in .

Oxadiazole and Thiadiazole Analogs ()

  • N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) () replaces the imidazole with an oxadiazole ring and incorporates an indole group. This derivative showed enzyme inhibition activity, likely due to the oxadiazole’s electron-deficient nature enhancing hydrogen bonding.
  • N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () features a thiadiazole core.

Comparison with Target Compound :
The target compound’s imidazole core offers a balance between electronic effects (via trifluoromethyl) and steric bulk (4-methylphenyl), which may optimize target selectivity compared to oxadiazole/thiadiazole analogs.

Research Findings and Pharmacological Implications

  • Antitumor Potential: The trifluoromethyl-imidazole motif aligns with compounds showing ~65% inhibition of BGC823 cells, comparable to Sorafenib (70.97%) .
  • Enzyme Inhibition : Sulfanyl-acetamide derivatives (e.g., 8g in ) demonstrate enzyme inhibitory activity, suggesting the target compound may target similar pathways (e.g., tyrosine kinases or cytochrome P450 isoforms).
  • Structural Optimization: Substituting the chloro or propanoic acid groups () could fine-tune solubility and toxicity profiles without compromising activity.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a complex compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H22F3N5O2SC_{21}H_{22}F_3N_5O_2S, and it features a unique combination of oxazole and imidazole rings, which are known to enhance biological activity in various contexts. The presence of trifluoromethyl and sulfonamide groups may contribute to its pharmacodynamic properties.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Pathways : Many heterocyclic compounds act as inhibitors of key enzymes involved in metabolic pathways. For instance, derivatives of oxazole and imidazole have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Antimicrobial Activity : N-(5-methyl-1,2-oxazol-3-yl) derivatives have demonstrated varying degrees of antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can significantly enhance their efficacy against specific pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to high activity against bacteria
CytotoxicityVariable growth inhibition in cancer cell lines
COX InhibitionIC50 values indicating potent inhibition
Molecular DockingStrong binding affinity to target proteins

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial properties of similar oxazole-containing compounds revealed that modifications at the phenyl ring significantly impacted their effectiveness against various bacterial strains. The compound's activity was compared to standard antibiotics, showing promising results in vitro .
  • Cytotoxic Potential : In vitro studies on cancer cell lines (e.g., MCF-7 and HCT-116) indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 10 μM to 30 μM. These findings highlight the potential for developing new therapeutic agents targeting cancer cells .
  • Molecular Docking Studies : Computational analyses using molecular docking have suggested that this compound binds effectively to targets involved in cancer pathways, potentially blocking critical signaling cascades that promote tumor growth .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving heterocyclic core formation (e.g., 1,3,4-oxadiazole or imidazole rings) followed by sulfanylacetamide coupling. Key steps include:

  • Thiol intermediate generation : Reacting 5-substituted-1,3,4-oxadiazole-2-thiols with chloroacetamide derivatives under basic conditions (e.g., KOH/EtOH) .
  • Structural confirmation : Use 1H^1H-NMR (e.g., δ 4.16 ppm for NHNH2_2, δ 3.43 ppm for CH2_2), EIMS (e.g., m/z 189 for C10_{10}H11_{11}N3_3O+^+), and elemental analysis to validate intermediates .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment?

  • NMR spectroscopy : Assign peaks for methyl groups (e.g., 5-methylisoxazole at δ 2.3–2.5 ppm), aromatic protons, and sulfanyl linkages.
  • HPLC/LC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) and ESI-MS for molecular ion confirmation .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanylacetamide coupling step?

Apply Design of Experiments (DoE) to assess variables:

  • Catalyst selection : Zeolite (Y-H) or pyridine improves imidazole-thiol coupling efficiency .
  • Temperature : Reflux conditions (150°C) enhance reactivity but may require inert atmospheres to prevent decomposition .
  • Statistical tools like ANOVA can identify critical factors (e.g., solvent polarity, stoichiometry) .

Q. What computational strategies aid in predicting the compound’s reactivity or binding affinity?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states for sulfanyl group reactions .
  • Molecular docking : Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How should biological activity assays be designed to evaluate enzyme inhibition or antiproliferative effects?

  • Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in kinetic assays with IC50_{50} determination .
  • Antiproliferative screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) and cisplatin as a positive control .

Q. How can contradictory solubility and bioactivity data be resolved?

  • Solubility enhancement : Co-solvent systems (e.g., DMSO:PEG 400) or micronization via spray drying.
  • Bioactivity validation : Compare in vitro results with ex vivo models (e.g., rat liver microsomes) to rule out false positives from aggregation artifacts .

Q. What structural modifications improve metabolic stability without compromising activity?

  • Substituent engineering : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF3_3) to enhance oxidative stability .
  • Isosteric replacements : Substitute the oxazole ring with 1,2,4-triazole to modulate LogP and CYP450 interactions .

Methodological Challenges

Q. How to validate analytical methods for quantifying degradation products?

  • Forced degradation studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions (0.1M HCl/NaOH).
  • LC-MS/MS quantification : Develop MRM transitions for major degradants (e.g., sulfoxide or hydrolyzed acetamide) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust reagent addition rates .
  • Crystallization optimization : Use anti-solvent precipitation (e.g., water in acetone) to control polymorph formation .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., varying aryl groups on the imidazole ring) .
  • 3D-QSAR modeling : Align CoMFA/CoMSIA models with biological data to predict critical steric/electrostatic features .

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